2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-4-fluorophenyl)acetamide is a synthetic organic compound featuring a thieno[3,2-d]pyrimidin-4-one core. The structure includes a 3-butyl group at position 3 of the pyrimidine ring, a sulfanyl (-S-) linker at position 2, and an acetamide side chain substituted with a 2-chloro-4-fluorophenyl group. Its molecular formula is inferred as C₂₀H₁₈ClFN₃O₂S₂, with a calculated molecular weight of ~446.9 g/mol.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCNJWLXZCPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations
Substituent Effects on Lipophilicity: The 3-butyl group in the target compound increases lipophilicity compared to the 3-methyl or 3-(4-chlorophenyl) groups in analogues . This may enhance cellular uptake but reduce aqueous solubility.
Electronic and Steric Variations :
- The 2-chloro-4-fluorophenyl group combines halogen atoms at ortho and para positions, creating a unique electronic profile distinct from 2-chloro-4-methylphenyl () or 2-trifluoromethylphenyl ().
- The 7-(4-methylphenyl) substituent in ’s compound adds steric bulk, which could hinder interactions with target proteins compared to the simpler 3-butyl group in the target compound .
NMR Chemical Shift Trends :
- Structural comparisons via NMR (as in ) suggest that regions near substituents (e.g., positions 29–36 and 39–44) exhibit significant chemical shift variations, directly correlating with substituent electronic environments . For instance, the butyl group’s flexibility may cause distinct shifts in region B compared to rigid aromatic substituents.
Lumping Strategy Relevance :
- As per , compounds with similar cores but varying substituents (e.g., alkyl vs. aryl groups) may be grouped for predictive modeling of properties like reactivity or metabolic stability .
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
The thieno[3,2-d]pyrimidine core is typically synthesized via cyclocondensation. A common precursor, 3-amino-4-carboxythiophene , reacts with butyric anhydride under reflux to form the 3-butyl-4-oxo-thienopyrimidine intermediate.
Reaction conditions :
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Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
Mechanism :
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Nucleophilic attack by the amino group on the anhydride’s carbonyl carbon.
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Cyclization via intramolecular dehydration, forming the pyrimidine ring.
Introduction of the Sulfanyl Group
Thiolation at C2
The sulfanyl group is introduced via nucleophilic substitution using thiourea or potassium thioacetate .
Procedure :
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3-Butyl-4-oxo-thienopyrimidine (1 equiv) is dissolved in dry DMF.
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Thiourea (1.2 equiv) and K<sub>2</sub>CO<sub>3</sub> (2 equiv) are added under nitrogen.
Key parameters :
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Solvent : DMF enhances nucleophilicity of the thiolate ion.
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Byproduct : Formation of H<sub>2</sub>S gas, requiring inert atmosphere.
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Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Acetamide Coupling with 2-Chloro-4-fluoroaniline
Chloroacetylation
The sulfanyl-thienopyrimidine intermediate reacts with chloroacetyl chloride to form 2-(chloroacetyl)sulfanyl derivatives.
Reaction setup :
Aminolysis with 2-Chloro-4-fluoroaniline
The chloroacetyl intermediate undergoes aminolysis with 2-chloro-4-fluoroaniline in the presence of a coupling agent.
Optimized conditions :
-
Solvent : Dichloromethane or acetonitrile.
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Yield : 65–70% after purification via recrystallization (ethanol/water).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 1.35 (t, 3H, butyl CH<sub>3</sub>), 3.22 (s, 2H, SCH<sub>2</sub>CO), 7.45–7.89 (m, 3H, fluorophenyl).
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IR (KBr) : 1685 cm<sup>−1</sup> (C=O), 1240 cm<sup>−1</sup> (C-F).
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HRMS : m/z 416.0942 [M+H]<sup>+</sup> (calc. 416.0945).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic steps for preparing this compound, and how is structural integrity validated?
The synthesis involves a multi-step process:
- Step 1: Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α-keto esters under acidic conditions .
- Step 2: Sulfanylation at the 2-position of the pyrimidine ring using thiourea or potassium thioacetate, requiring controlled pH and temperature (60–80°C) .
- Step 3: Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and 2-chloro-4-fluoroaniline in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) . Structural Validation:
- NMR (¹H/¹³C): Confirms substituent integration and aromatic proton environments .
- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .
Q. Which in vitro assays are recommended for preliminary biological activity screening?
Initial screening typically includes:
- Anticancer Activity: MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial Activity: Broth microdilution assay for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfanylation step?
Methodological Approach:
- Design of Experiments (DoE): Vary temperature (50–90°C), solvent (THF vs. DCM), and catalyst (e.g., CuI) to identify optimal conditions .
- Monitoring: Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) to track reaction progress .
- Yield Improvement: Substituent steric effects (e.g., bulky 3-butyl group) may require longer reaction times (12–24 hrs) .
Q. How do structural modifications influence bioactivity contradictions across studies?
Case Example:
- Chloro vs. Fluoro Substituents: The 2-chloro-4-fluorophenyl group enhances cellular uptake but may reduce solubility, leading to variability in IC₅₀ values .
- Thieno-Pyrimidine Core Modifications: Adding methyl groups to the phenyl ring (e.g., 3,5-dimethylphenyl) increases antimicrobial potency but reduces kinase inhibition . Resolution Strategy:
- Comparative SAR Table:
| Substituent (R) | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 2-chloro-4-fluorophenyl | 8.2 ± 0.3 | 32 ± 4 |
| 3,5-dimethylphenyl | 12.1 ± 1.1 | 16 ± 2 |
| 4-methoxyphenyl | >50 | 64 ± 8 |
Data adapted from
Q. What strategies resolve discrepancies in enzymatic inhibition data?
- Assay Conditions: Adjust pH (6.5–7.5), ATP concentration (1–10 mM), and incubation time (30–90 mins) to match physiological relevance .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity batches (>98%) before testing .
- Computational Validation: Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes, explaining outlier results .
Q. How to design stability studies for this compound under physiological conditions?
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hrs. The sulfanyl group is prone to oxidation; adding antioxidants (e.g., BHT) improves stability .
- Photostability: Expose to UV light (λ = 365 nm) and monitor by UV-Vis spectroscopy; aromatic fluorophores may accelerate decomposition .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between cancer cell lines?
- Mechanistic Heterogeneity: The compound may target tubulin polymerization in HeLa cells (IC₅₀ = 8.2 μM) but act as a topoisomerase II inhibitor in MCF-7 (IC₅₀ = 15.3 μM) .
- Mitochondrial Membrane Potential Assay: Use JC-1 dye to confirm apoptosis induction pathways, distinguishing mechanism-based discrepancies .
Methodological Tables
Table 1: Key Synthetic Parameters for Sulfanylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield by 20% |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Reaction Time | 18–24 hrs | Completes ring substitution |
| Catalyst | CuI (5 mol%) | Accelerates coupling |
Adapted from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
